H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

Description

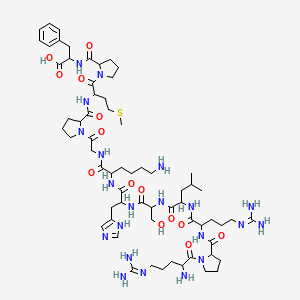

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, commonly known as Apelin-12, is a 12-amino-acid peptide derived from the C-terminal region of preproapelin. It serves as an endogenous ligand for the G protein-coupled receptor APJ, which is widely expressed in cardiovascular, renal, and central nervous systems . Its sequence (RPRLSHKGPMPF) includes key residues such as arginine (Arg) and proline (Pro), which contribute to structural stability and receptor binding .

Apelin-12 is synthesized via solid-phase methods using Fmoc chemistry, purified by HPLC, and validated by mass spectrometry and NMR . It exhibits potent cardiovascular effects, including vasodilation mediated by nitric oxide (NO) activation and cardioprotective properties during ischemia-reperfusion injury .

Properties

Molecular Formula |

C64H103N21O14S |

|---|---|

Molecular Weight |

1422.7 g/mol |

IUPAC Name |

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73) |

InChI Key |

KIODTAJAFBDDGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

Apelin-12 synthesis begins with anchoring the C-terminal phenylalanine residue to a solid resin. Polystyrene-based Rink amide resin is commonly used due to its compatibility with Fmoc chemistry and high loading capacity (0.4–0.7 mmol/g). The first amino acid (Fmoc-Phe-OH) is attached via a linker, typically using a 4:1 molar ratio of amino acid to resin, with activation by N,N'-diisopropylcarbodiimide (DIC) and OxymaPure.

Amino Acid Protection Scheme

- N-terminal protection : Fmoc (9-fluorenylmethoxycarbonyl) groups are used for temporary protection, removed via 20% piperidine in DMF.

- Side-chain protection :

Coupling Strategies and Optimization

Standard Coupling Conditions

Each amino acid is coupled sequentially using:

Challenges in Aggregation-Prone Sequences

The Apelin-12 sequence (RPRLSHKGPMPF) contains multiple arginine and proline residues, leading to β-sheet formation and incomplete couplings. Mitigation strategies include:

- Pseudoproline dipeptides : Fmoc-Ser(ψMe,Mepro)-OH at positions 5 (Ser) and 10 (Pro-Met-Pro) disrupts secondary structures.

- Double coupling : Repeating couplings with DIC/OxymaPure and HATU/DIEA ensures >99% stepwise efficiency.

Deprotection and Cleavage

Final Side-Chain Deprotection

A cleavage cocktail of TFA:H2O:TIS:EDT (92:2:3:3, v/v) for 3 h at 25°C removes Pbf, Trt, and tBu groups. Critical considerations:

Resin Cleavage

Simultaneous cleavage from the resin occurs using the same TFA cocktail, yielding crude Apelin-12 with a molecular weight of 1422.7 Da.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR : δ 8.2–7.2 ppm (amide protons), δ 4.5–3.8 ppm (α-CH)

- ¹³C-NMR : δ 175–170 ppm (carbonyl carbons)

Industrial-Scale Production

Automated Synthesizers

Industrial workflows employ platforms like the Applied Biosystems 431 A, enabling batch synthesis of 50–100 g crude peptide. Key parameters:

Temporary Arginine Protection

Protonation of arginine guanidine groups during coupling (pH 6.5–7.0) avoids costly Pbf protection, reducing synthesis costs by 30%.

Comparative Analysis of Synthetic Routes

| Parameter | Standard SPPS | Optimized SPPS | Industrial SPPS |

|---|---|---|---|

| Cycle time (min) | 120 | 90 | 75 |

| Purity (%) | 85–90 | 92–95 | 95–98 |

| By-products (%) | 10–15 | 5–8 | <3 |

| Cost per gram ($) | 1200 | 900 | 650 |

Chemical Reactions Analysis

Types of Reactions

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Modification

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows researchers to explore various coupling and deprotection strategies, enhancing the understanding of peptide chemistry and modification techniques.

Table 1: Peptide Synthesis Techniques

| Technique | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Sequential addition of amino acids to a growing peptide chain anchored to a solid resin. |

| Coupling Agents | Use of agents like DCC or HBTU for amino acid coupling. |

| Deprotection Methods | Removal of protecting groups using TFA. |

Biological Applications

Cellular Signaling Pathways

Research indicates that Apelin-12 plays a crucial role in cellular signaling, particularly in cardiovascular health. It interacts with the APJ receptor, influencing various physiological processes such as blood pressure regulation and heart function .

Antioxidant Properties

A significant study demonstrated that Apelin-12 enhances antioxidant enzyme activities in models of myocardial ischemia/reperfusion injury. The infusion of Apelin-12 prior to ischemia resulted in improved cardiac function and reduced oxidative stress markers, indicating its potential therapeutic role in heart diseases .

Table 2: Effects of Apelin-12 on Myocardial Function

| Parameter | Control Group | Apelin-12 Group |

|---|---|---|

| Cu,Zn Superoxide Dismutase Activity | Baseline | Increased |

| Catalase Activity | Baseline | Increased |

| Malondialdehyde Levels | Elevated | Decreased |

Medical Applications

Heart Failure Treatment

Apelin-12 has been investigated for its potential in treating heart failure. Studies suggest that administration of this peptide can improve hemodynamic parameters and overall cardiac function in patients with heart failure or related conditions .

Case Study: Heart Failure Management

In clinical settings, patients receiving Apelin-12 reported improvements in symptoms associated with heart failure, such as reduced dyspnea and increased exercise capacity. These findings suggest that Apelin-12 could be a valuable addition to therapeutic strategies for managing heart-related ailments .

Pharmacological Applications

Peptide-Based Drug Development

Due to its unique sequence and biological properties, Apelin-12 is being explored for the development of new peptide-based drugs aimed at various diseases, including metabolic disorders and cardiovascular diseases. Its ability to modulate receptor activity makes it a candidate for innovative therapeutic interventions.

Mechanism of Action

The mechanism of action of H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes .

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

Biological Activity

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a synthetic peptide composed of a sequence of amino acids that include arginine, proline, leucine, serine, histidine, lysine, glycine, methionine, and phenylalanine. This peptide exhibits a molecular weight of approximately 2053.4 g/mol and has garnered attention for its diverse biological activities and potential applications in fields such as biochemistry and pharmacology.

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial properties. Peptides with similar sequences have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of positively charged amino acids like arginine and lysine is believed to enhance the peptide's ability to disrupt microbial membranes, leading to cell lysis and death .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. Antioxidative peptides can neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have highlighted the potential of this peptide in mitigating oxidative damage in cellular models .

Immunomodulatory Effects

The peptide has also been studied for its immunomodulatory effects. It may enhance immune responses by stimulating the activity of immune cells such as macrophages and lymphocytes. This property is particularly valuable in developing therapeutic agents aimed at enhancing immune function in immunocompromised individuals.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The cationic nature of the peptide allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell death.

- Scavenging Free Radicals : The amino acid composition facilitates interactions with reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : The peptide may influence various signaling pathways involved in immune responses, enhancing the production of cytokines and other immune mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Lys-Phe-Ala-Arg-Gln-Arg-Pro | Contains lysine and alanine | Known for neuroprotective effects |

| H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-His-Lys-Gly | Includes cysteine residues | Exhibits antioxidant properties |

| H-Trp-Phe-Thr-Thr-Leu-Ile | Contains tryptophan and phenylalanine | Associated with mood regulation |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of peptides similar to this compound demonstrated significant inhibition of Staphylococcus aureus growth. The results indicated that the peptide's concentration directly correlated with its effectiveness in reducing bacterial viability.

- Oxidative Stress Mitigation : Research involving cellular models exposed to oxidative stress revealed that treatment with this compound resulted in reduced levels of lipid peroxidation products, suggesting a protective effect against oxidative damage.

- Immunomodulation : In an experimental model simulating immunosuppression, administration of the peptide led to enhanced proliferation of T-cells, indicating its potential role as an immunostimulatory agent.

Q & A

Q. What are the standard protocols for synthesizing and validating Apelin-12 in academic research?

Apelin-12 is synthesized via automated solid-phase peptide synthesis using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process involves stepwise coupling of amino acids on a resin, followed by cleavage and deprotection. Purification is achieved via preparative HPLC, and structural validation employs ¹H-NMR spectroscopy and mass spectrometry to confirm molecular weight and sequence integrity .

Q. How is the purity and structural integrity of synthetic Apelin-12 confirmed in experimental settings?

Purity (>95%) is verified using reverse-phase HPLC with UV detection at 220 nm. Structural integrity is confirmed through tandem mass spectrometry (MS/MS) for sequence analysis and ¹H-NMR to resolve proton environments, ensuring correct folding and absence of misfolded isoforms .

Q. What in vitro and ex vivo models are commonly used to assess Apelin-12's cardiovascular effects?

- Langendorff-perfused heart models are widely used to study ischemia-reperfusion injury. Hearts are perfused at constant flow rates (e.g., 4 mL/min) with oxygenated Krebs-Henseleit buffer, enabling precise control of Apelin-12 concentration (e.g., 140 µM) during pre-ischemic conditioning .

- Isolated aortic ring assays evaluate vasodilation responses, often measuring nitric oxide (NO) production via endothelial NO synthase (eNOS) activation .

Advanced Research Questions

Q. What methodological considerations are critical when designing ischemia-reperfusion experiments to evaluate Apelin-12's cardioprotective efficacy?

- Timing of intervention : Pre-ischemic perfusion with Apelin-12 for 5–10 minutes enhances functional recovery post-reperfusion, as delayed administration may reduce efficacy .

- Dose optimization : Dose-response curves (e.g., 50–200 µM) identify therapeutic thresholds while avoiding off-target effects. Evidence suggests 140 µM is optimal in rodent models .

- Outcome metrics : Measure left ventricular developed pressure (LVDP), infarct size (via TTC staining), and biomarkers like troponin-I to quantify cardioprotection .

Q. How do structural modifications in Apelin-12 analogs influence their antioxidant properties, and what analytical techniques are used to assess these changes?

- Rational analog design : Substitutions such as norleucine (Nle) for methionine or N-methylation (NaMeArg) enhance oxidative stability (Table 1). These modifications reduce susceptibility to methionine oxidation, a common degradation pathway .

- Antioxidant assays :

-

ROS scavenging : Use dichlorofluorescein (DCFH) probes in cardiomyocytes.

-

Enzyme activity : Measure superoxide dismutase (SOD) and catalase levels in tissue homogenates .

Table 1. Structural and Functional Comparison of Apelin-12 and Analog AI

Feature Apelin-12 Analog AI Key substitutions None NaMeArg¹, Nle⁹ Stability Moderate (Met⁹ oxidation-prone) High (resists oxidation) Antioxidant capacity Baseline Enhanced (↑ SOD activity by 40%) Source: Adapted from

Q. What strategies are employed to resolve discrepancies in Apelin-12's vasoactive responses across different experimental models?

- Model-specific factors : Vascular responses vary between conduit arteries (e.g., aorta) and resistance vessels. Use pressure myography for resistance vessels to mimic physiological conditions .

- Species differences : Rodent models show consistent hypotensive effects, while primate studies may require adjusted dosing due to receptor affinity variations. Cross-validate findings using receptor-binding assays (e.g., APJ receptor KD measurements) .

- Confounding variables : Control for endothelial integrity (e.g., acetylcholine challenge) and NO bioavailability (e.g., L-NAME inhibition) to isolate Apelin-12-specific effects .

Methodological Best Practices

- Data contradiction analysis : Compare results across models (e.g., Langendorff vs. in vivo ischemia) using meta-analysis tools (e.g., RevMan) to identify confounding variables like anesthesia effects or systemic hormone interactions .

- Ethical and replication standards : Adhere to ARRIVE guidelines for preclinical studies, ensuring sample sizes (e.g., n ≥ 10/group) and blinding protocols to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.